3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)-
Overview
Description
3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- is an organic compound belonging to the class of 1,2,4-triazole derivatives. This compound is characterized by the presence of a triazole ring, a thione group, and an amino group, making it a versatile molecule with significant potential in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- typically involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones. One common method includes the reaction of 4-arylthiosemicarbazides with aroyl isothiocyanates, which undergo cyclization to form the desired triazole-thione derivatives . The reaction conditions often involve refluxing in ethanol or acetonitrile, with the use of catalysts such as hydrochloric acid or ammonium thiocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and thione group can coordinate with metal ions, affecting the activity of metalloproteins and enzymes. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Amino-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can enhance its biological activity and specificity compared to other similar compounds. This structural feature may contribute to its higher potency and selectivity in various applications .
Properties
IUPAC Name |
3-amino-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)13-8(10)11-12-9(13)14/h2-5H,1H3,(H2,10,11)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKRZRBEMODHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369596 | |
Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16226-98-5 | |
Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-4-P-TOLYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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